molecular formula C22H21NO3 B5519583 3-(4-ethoxy-3-methoxyphenyl)-N-1-naphthylacrylamide

3-(4-ethoxy-3-methoxyphenyl)-N-1-naphthylacrylamide

Cat. No.: B5519583
M. Wt: 347.4 g/mol
InChI Key: IKVVZRXPEPTHGP-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxy-3-methoxyphenyl)-N-1-naphthylacrylamide is a useful research compound. Its molecular formula is C22H21NO3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.15214353 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Formation of Compounds

A study by Hirotani and Zen (1994) investigated the reactions of ethyl 3-aryl-2-nitroacrylate with toluene and dichloromethane in the presence of titanium tetrachloride. This research led to the formation of 4H-1,2-benzoxazine and salicylaldehyde derivatives, revealing the potential of acrylate compounds in synthesizing complex organic structures through various reaction pathways (S. Hirotani & S. Zen, 1994).

Synthesis and Characterization of Derivatives

Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. This work included derivatives with 3-methoxyphenyl and 4-methoxyphenyl substituents, further contributing to the understanding of the structural and electronic impacts of substituents on the core acrylamide structure. The crystal structure of one derivative highlighted the importance of molecular conformation and intramolecular interactions in defining the properties of such compounds (Cemal Koray Özer et al., 2009).

Application in Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the corrosion inhibition capabilities of synthetic acrylamide derivatives on copper in nitric acid solutions. Their findings demonstrated the effectiveness of these compounds as corrosion inhibitors, revealing a potential application of acrylamide derivatives in protecting metals from corrosion. The study showcased the use of electrochemical methods to evaluate the performance of the inhibitors, indicating a practical application in materials science (Ahmed Abu-Rayyan et al., 2022).

Investigation of Optical Properties

Li et al. (2002) conducted a study on postfunctionalization of poly(3-hexylthiophene) to understand the effects of various functional groups on its optical and photophysical properties. This research is relevant to the development of materials for optoelectronic applications, demonstrating how the modification of polymer chains can influence properties like fluorescence yield and solid-state emission (Yuning Li et al., 2002).

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-3-26-20-13-11-16(15-21(20)25-2)12-14-22(24)23-19-10-6-8-17-7-4-5-9-18(17)19/h4-15H,3H2,1-2H3,(H,23,24)/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVVZRXPEPTHGP-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.